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Compound of Interest

Compound Name: ABT-767

Cat. No.: B1574550 Get Quote

This technical guide provides an in-depth overview of the target validation for ABT-767, a

potent poly(ADP-ribose) polymerase (PARP) inhibitor, in the context of ovarian cancer. The

document is intended for researchers, scientists, and drug development professionals, offering

a comprehensive summary of the available clinical data, experimental methodologies, and the

underlying mechanism of action.

Introduction
Ovarian cancer remains a significant cause of cancer-related mortality in women, with a high

rate of recurrence and acquired resistance to standard platinum-based chemotherapy[1][2]. A

significant subset of high-grade serous ovarian cancers (HGSOC) exhibit defects in the

homologous recombination (HR) DNA repair pathway, often due to mutations in the BRCA1

and BRCA2 genes[1][2]. This deficiency presents a therapeutic vulnerability that can be

exploited by PARP inhibitors through the mechanism of synthetic lethality. ABT-767 is an orally

administered, potent competitive inhibitor of PARP-1 and PARP-2 enzymes[1][2].

Molecular Target and Mechanism of Action
The primary molecular targets of ABT-767 are PARP-1 and PARP-2, key enzymes in the base

excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs). In cancer

cells with a competent HR pathway, the inhibition of PARP leads to the accumulation of SSBs,

which are subsequently converted to double-strand breaks (DSBs) during replication. These

DSBs can be efficiently repaired by the HR machinery.
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However, in ovarian cancer cells with HR deficiency (HRD), such as those with BRCA1/2

mutations, the repair of these DSBs is compromised. The inability to repair these breaks leads

to genomic instability and, ultimately, cell death, a concept known as synthetic lethality. This

selective targeting of HRD cancer cells forms the basis of ABT-767's therapeutic potential in a

defined population of ovarian cancer patients.
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Caption: Mechanism of ABT-767 in HR-deficient cancer cells.

Clinical Validation in Ovarian Cancer
A Phase 1, open-label, multicenter study was conducted to evaluate the safety,

pharmacokinetics (PK), and preliminary efficacy of ABT-767 in patients with advanced solid

tumors, including a large cohort of patients with high-grade serous ovarian, fallopian tube, or

primary peritoneal cancer[1][2][3][4][5].

Study Design: The study consisted of a dose-escalation phase to determine the maximum

tolerated dose (MTD) and the recommended Phase 2 dose (RP2D), followed by an

expansion phase at the RP2D[1][3][4].

Patient Population: Patients with advanced solid tumors with BRCA1/2 mutations or high-

grade serous ovarian, fallopian tube, or primary peritoneal cancer were enrolled. A significant

majority (86%) of the 93 treated patients had a primary diagnosis of ovarian cancer[1][5].

Treatment: ABT-767 was administered orally as monotherapy. The dose was escalated from

20 mg once daily to 500 mg twice daily (BID)[3][4].

Primary Objectives: To assess the safety and tolerability of ABT-767 and to determine the

MTD and RP2D[3][4].

Secondary Objectives: To characterize the pharmacokinetic profile of ABT-767, to assess the

preliminary anti-tumor activity (Objective Response Rate, ORR), and to explore the

relationship between biomarkers (e.g., BRCA1/2 mutation status, HRD status) and clinical

response[1][2][3][4].

Tumor Response Assessment: Tumor responses were evaluated according to the Response

Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1) and by cancer antigen 125

(CA-125) levels[1][3].

Experimental Workflow of the Phase 1 Clinical Trial
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Caption: Workflow of the Phase 1 clinical trial of ABT-767.

The key quantitative findings from the Phase 1 study are summarized in the tables below.
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Table 1: Pharmacokinetic Properties of ABT-767

Parameter Value Citation

Dose Proportionality Up to 500 mg BID [1][2][3]

Half-life (t½) ~2 hours [1][2][3]

Food Effect on Bioavailability No significant effect [1][2][3]

Recommended Phase 2 Dose

(RP2D)
400 mg BID [1][3][4]

Table 2: Efficacy of ABT-767 in Ovarian Cancer Patients

Endpoint Patient Population Result Citation

Objective Response

Rate (RECIST 1.1)

Evaluable Ovarian

Cancer Patients

(n=71)

20% [3]

Objective Response

Rate (RECIST 1.1)

All Evaluable Patients

(n=80)
21% [1][3]

Response Rate

(RECIST 1.1 and/or

CA-125)

Ovarian Cancer

Patients (n=80)
30% [1][3]

Median Progression-

Free Survival (PFS)

HRD Positive Ovarian

Cancer Patients
6.7 months [2][3][4]

Median Progression-

Free Survival (PFS)

HRD Negative

Ovarian Cancer

Patients

1.8 months [2][3][4]

Table 3: Common Grade 3/4 Treatment-Related Adverse Events
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Adverse Event Frequency Citation

Anemia
Most common, dose-

dependent
[1][2][3]

Nausea Not specified [3]

Fatigue Not specified [3]

Decreased Appetite Not specified [3]

Biomarker Analysis
The clinical trial data strongly support the role of HRD as a predictive biomarker for response to

ABT-767. Patients with tumors harboring BRCA1 or BRCA2 mutations, a positive HRD status,

and sensitivity to platinum-based chemotherapy demonstrated a greater likelihood of

responding to treatment[2][3][4]. The significantly longer median progression-free survival in

HRD-positive patients (6.7 months) compared to HRD-negative patients (1.8 months)

underscores the importance of patient selection based on biomarker status for maximizing the

therapeutic benefit of ABT-767[2][3][4].

Conclusion
The target of ABT-767, PARP-1 and PARP-2, is clinically validated in the context of ovarian

cancer, particularly in patients with underlying homologous recombination deficiencies. The

Phase 1 clinical trial demonstrated that ABT-767 has an acceptable safety profile and exhibits

promising single-agent anti-tumor activity in this patient population. The clear correlation

between HRD status and clinical benefit provides a strong rationale for biomarker-driven

patient selection in future clinical development of PARP inhibitors like ABT-767. Further

investigation in later-phase trials is warranted to confirm these findings and establish the role of

ABT-767 in the management of ovarian cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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